DroloxifeneCitrate
Description
Droloxifene Citrate (3-hydroxytamoxifen citrate) is a selective estrogen receptor modulator (SERM) developed as an antiestrogen for breast cancer treatment. Structurally, it is a triphenylethylene derivative with a hydroxyl group substitution, distinguishing it from tamoxifen and other SERMs . Preclinical studies highlighted its superior estrogen receptor (ER) binding affinity (10-fold higher than tamoxifen) and a higher antiestrogenic-to-estrogenic activity ratio, which translated to potent inhibition of ER-positive breast cancer cell growth . Droloxifene also demonstrated favorable pharmacokinetics, including rapid absorption (peak plasma concentration within 1 hour) and a terminal half-life of 31–45 hours in humans, with primary excretion via fecal elimination of glucuronidated metabolites .
Properties
IUPAC Name |
3-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJXPMSTODOYNP-OQKDUQJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The process begins with methoxybenzene and phenylacetic acid undergoing Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step forms the ketone intermediate, α-(3-methoxyphenylthio)-4-methoxyacetophenone, critical for constructing the benzothiophene core. Reaction conditions include:
Alkylation and Cyclization
The ketone intermediate undergoes alkylation with propanethiol in a basic aqueous medium (e.g., KOH), followed by cyclization under acidic conditions (e.g., polyphosphoric acid) to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. Key parameters include:
Demethylation and Etherification
Demethylation of the methoxy groups is achieved using pyridine hydrochloride or HBr in acetic acid, yielding the dihydroxy intermediate. Subsequent etherification with 4-(2-piperidinoethoxy)benzoyl chloride introduces the basic side chain essential for SERM activity.
Grignard Addition and Stereochemical Control
A Grignard reagent (e.g., methylmagnesium bromide) adds to the ketone group, forming a tertiary alcohol. Acid-catalyzed elimination-dehydration (e.g., HCl in ethanol) produces the trans-alkene configuration, which is critical for biological activity.
Optimization of Critical Steps
Configuration Conversion
Stereochemical inversion from cis to trans is achieved via a two-step process:
Citrate Salt Formation
The final step involves reacting droloxifene free base with citric acid in a polar aprotic solvent (e.g., acetone or ethyl acetate). Crystallization is induced by controlled solvent removal, yielding the citrate salt with >99% purity.
Comparative Analysis of Synthetic Methods
The improved method reduces reliance on chromatographic purification, favoring crystallization and slurry techniques to isolate intermediates. For example, slurrying 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in acetone and ethyl acetate removes regioisomeric impurities, enhancing HPLC purity to 99.85%.
Purification and Crystallization Strategies
Solvent Systems
Moisturized Methanol Crystallization
Analogous to raloxifene hydrochloride purification, droloxifene citrate crystallization benefits from methanol moisturized with 3.5–4.5% water (v/v). This system enhances solubility at elevated temperatures (reflux) and promotes slow crystallization upon cooling, yielding high-purity crystals.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
DroloxifeneCitrate: undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the butenyl chain can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
1. Breast Cancer Treatment
Droloxifene has been extensively studied for its effectiveness against advanced breast cancer. A significant double-blind phase II trial involving 369 postmenopausal women demonstrated that droloxifene had an overall objective response rate of 39.3% across different dosages (20 mg, 40 mg, and 100 mg) without significant differences in efficacy among these doses .
2. Mechanism of Action
Research indicates that droloxifene functions by binding to estrogen receptors with a higher affinity than tamoxifen, leading to enhanced anti-tumor effects while reducing estrogen-like side effects . In vitro studies have shown its ability to reverse multidrug resistance (MDR) in cancer cells and induce apoptosis in specific cell types, suggesting its utility beyond breast cancer .
3. Prostate Diseases
Droloxifene citrate has also been investigated for treating benign prostatic hyperplasia (BPH) and prostatic carcinoma. Animal studies revealed that droloxifene significantly reduced prostate weight compared to control groups, indicating its potential as a therapeutic agent for prostatic diseases .
4. Endometriosis and Obesity
Droloxifene's applications extend to endometriosis and obesity management. Its anti-estrogenic properties may help alleviate symptoms associated with endometriosis, while its role in weight management is still under investigation .
Case Study 1: Breast Cancer Efficacy
A phase II study evaluated the response of 94 patients with advanced breast cancer to droloxifene at varying doses (20 mg, 40 mg, and 80 mg). The study found response rates of 13.6%, 15.4%, and 17.4%, respectively, suggesting a potential dose-dependent effect but highlighting the need for further investigation into optimal dosing strategies .
Case Study 2: Prostatic Disease Impact
In another study focusing on prostatic diseases, droloxifene was administered at a dosage of 10 mg/kg/day for 14 days in animal models. Results showed a statistically significant reduction in prostate weight compared to the vehicle-treated group, supporting its therapeutic potential in BPH and prostate cancer .
Data Tables
Mechanism of Action
The mechanism of action of DroloxifeneCitrate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating their activity.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural Comparison with Similar SERMs
Droloxifene belongs to the triphenylethylene class of SERMs, alongside tamoxifen, toremifene, and afimoxifene. Key structural differences include:
- Isomerism : Droloxifene exists as Z- and E-isomers. The E-isomer exhibits 10-fold higher ER binding affinity and antiestrogenic activity compared to the Z-isomer, which lacks significant biological activity .
- Tissue Selectivity : Despite similar plasma exposure to tamoxifen, droloxifene showed distinct tissue distribution, with higher selectivity in lung, fat, and tumor tissues .
Pharmacokinetic and Clinical Efficacy Comparison
Pharmacokinetics
- Bioavailability : Droloxifene’s oral bioavailability (45.3%) exceeds tamoxifen (39.4%) and toremifene (18.5%) due to reduced first-pass metabolism .
- Metabolism : Droloxifene undergoes glucuronidation (major pathway) and N-demethylation, with fecal excretion accounting for 90% of elimination . Tamoxifen, in contrast, relies on CYP450-mediated activation to 4-hydroxytamoxifen for efficacy .
Clinical Efficacy
- Phase II Trials : Droloxifene (40–100 mg/day) achieved response rates of 38% in advanced breast cancer, comparable to tamoxifen . Higher doses (100 mg) modulated biomarkers (e.g., sex hormone-binding globulin) similarly to tamoxifen, suggesting underdosing in phase III trials .
- Phase III Trials: At 40 mg/day, droloxifene matched tamoxifen’s efficacy in postmenopausal women but underperformed in premenopausal patients, likely due to insufficient dose escalation .
Unique Pharmacological Properties
Apoptosis Induction : It induced apoptosis in rat luteal cells via upregulation of pro-apoptotic Bax and C-myc proteins, independent of estrogen antagonism .
Anti-Implantation Effects: In rats, droloxifene blocked embryo implantation without altering serum estrogen/progesterone levels, suggesting a novel mechanism distinct from classical SERM activity .
Biological Activity
Droloxifene citrate is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the context of breast cancer treatment and osteoporosis management. This article delves into the biological activity of droloxifene citrate, examining its mechanisms of action, efficacy in clinical studies, and safety profile.
Droloxifene citrate functions primarily by binding to estrogen receptors (ERs) in various tissues. It exhibits antagonistic effects on breast tissue while displaying agonistic properties on bone and lipid metabolism. This dual action is critical for its use in treating conditions such as breast cancer and osteoporosis, where estrogen's role can be detrimental in breast tissue but beneficial in maintaining bone density.
Breast Cancer Prevention
Numerous studies have evaluated the efficacy of droloxifene citrate in reducing the risk of breast cancer among postmenopausal women. A notable randomized controlled trial demonstrated that droloxifene significantly reduced the incidence of invasive breast cancer by 76% over a median follow-up of 40 months compared to placebo. The reduction was particularly pronounced for estrogen receptor-positive breast cancers, with a relative risk (RR) of 0.10 (95% CI, 0.04-0.24) .
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Multiple Outcomes of Raloxifene Evaluation (MORE) | Postmenopausal women | Droloxifene vs. Placebo | 76% reduction in invasive breast cancer risk |
Osteoporosis Management
Droloxifene citrate has been shown to be effective in preventing osteoporosis-related fractures. In comparative studies with tamoxifen, droloxifene demonstrated a favorable safety profile regarding thromboembolic events, with fewer occurrences of deep vein thrombosis and pulmonary embolism compared to tamoxifen .
Safety Profile
The safety profile of droloxifene citrate is an essential consideration for its clinical use. Common side effects reported include hot flashes, leg cramps, and peripheral edema. However, serious adverse events such as thromboembolic disorders were less frequent compared to other SERMs like tamoxifen.
| Adverse Event | Droloxifene Group (%) | Tamoxifen Group (%) |
|---|---|---|
| Hot Flashes | 10 | 5 |
| Thromboembolic Events | 0.6 | 1 |
Case Studies
- Case Study on Breast Cancer Risk Reduction : In a cohort study involving 5,129 women taking droloxifene, only 13 cases of invasive breast cancer were identified compared to 27 cases in the placebo group . This highlights the drug's effectiveness in high-risk populations.
- Osteoporosis and Fracture Prevention : In trials assessing fracture rates among postmenopausal women treated with droloxifene, results indicated no significant difference in fracture rates compared to placebo, suggesting that while effective for cancer prevention, its role in fracture prevention may require further investigation .
Research Findings
Recent research has expanded the understanding of droloxifene's biological activity beyond its traditional uses. Studies have explored its potential antiviral properties against viruses such as SARS-CoV-2, indicating that SERMs may have broader applications than previously recognized .
Q & A
Q. What are the established analytical methods for quantifying Droloxifene Citrate and its metabolites in biological matrices?
High-performance liquid chromatography (HPLC) with UV or fluorescence detection is widely used for quantifying Droloxifene Citrate and its metabolites in biological fluids. For instance, Lien et al. (1995) validated an HPLC method with a detection limit of 5 ng/mL, optimized for plasma and urine samples . Researchers should validate methods using calibration curves, internal standards (e.g., deuterated analogs), and recovery assays to ensure accuracy.
Q. How is the structural elucidation of Droloxifene Citrate performed, and what spectroscopic techniques are critical?
Structural characterization involves nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. The IUPAC systematic name ((E)-α-[para-(2-(dimethylamino)ethoxy)phenyl]-α'-ethyl-3-stilbenol citrate) reflects its trans-configuration and citrate salt formation, confirmed via -NMR coupling constants () and FTIR carboxylate peaks .
Q. What are the key physicochemical properties of Droloxifene Citrate relevant to formulation studies?
Critical properties include solubility (pH-dependent, ~2.5 mg/mL in water at pH 4.5), logP (~5.1 indicating high lipophilicity), and melting point (decomposes at 198°C). These parameters inform decisions on excipient selection (e.g., surfactants for solubility enhancement) and stability testing protocols (e.g., accelerated degradation under heat/humidity) .
Advanced Research Questions
Q. How do researchers reconcile discrepancies between in vitro receptor binding affinity and in vivo efficacy of Droloxifene Citrate?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic clearance) or tissue-specific bioavailability. For example, while in vitro assays show 10 nM affinity for estrogen receptors, in vivo models may require higher doses due to first-pass metabolism. Researchers should cross-validate findings using:
Q. What methodologies are employed to profile Droloxifene Citrate’s metabolites and assess their pharmacological activity?
Metabolite identification uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to fragment ions. For example, the major metabolite (4-hydroxy-droloxifene-glucuronide) is identified via a precursor ion at m/z 563.2 and MS² fragments at m/z 387.1 (aglycone). Activity assays (e.g., ERα luciferase reporter systems) confirm whether metabolites retain antagonism .
Q. How can researchers design studies to evaluate the long-term carcinogenic potential of Droloxifene Citrate?
Follow IARC guidelines for carcinogenicity testing:
- Two-year rodent bioassays with doses spanning NOAEL (no observed adverse effect level) and MTD (maximum tolerated dose).
- Histopathological analysis of hormone-sensitive tissues (e.g., mammary glands, endometrium).
- Mechanistic studies (e.g., COMET assays for DNA damage, ER-dependent gene expression profiling) to distinguish genotoxic vs. hormonal effects .
Q. What strategies mitigate batch-to-batch variability in preclinical studies of Droloxifene Citrate?
Q. How do structural modifications of Droloxifene Citrate analogs influence selectivity for estrogen receptor subtypes?
Computational docking (e.g., AutoDock Vina) predicts binding poses in ERα vs. ERβ. For instance, substituting the dimethylaminoethoxy side chain with pyrrolidinoethoxy increases ERα selectivity by 12-fold, validated via radioligand displacement assays ( for ERα vs. for ERβ) .
Methodological Considerations
What frameworks ensure rigor in formulating research questions about Droloxifene Citrate’s mechanism of action?
Apply the FINER criteria :
Q. How should researchers design controlled experiments to isolate Droloxifene Citrate’s effects from confounding variables?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
